![molecular formula C26H32Cl2O4 B2453579 Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 314754-56-8](/img/structure/B2453579.png)
Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymerization and Catalysis
Polymerization Studies : Research into polymerization processes, such as the study on the metabolism of bisphenol A (BPA) by a purified laccase from Trametes villosa, showcases the potential of certain compounds to act as monomers or intermediates in the synthesis of polymers. The enzyme-driven polymerization could indicate a route for environmentally friendly polymer synthesis or recycling processes (Uchida et al., 2001).
Catalytic Applications : Studies on palladium nanoparticles stabilized by specific ligands and their use as recoverable catalysts for Suzuki cross-couplings and Heck reactions highlight the role of organometallic compounds in facilitating efficient and selective chemical transformations. Such research could imply potential applications of similar compounds in catalysis and synthesis (Moreno-Mañas et al., 2001).
Environmental and Health Sciences
Bioremediation and Environmental Degradation : The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A suggests potential applications in environmental cleanup and pollution mitigation. Research in this area demonstrates the capacity for biological and chemical methods to degrade harmful environmental pollutants (Chhaya & Gupte, 2013).
Molecular Mechanisms and Toxicology : In-depth studies on the molecular mechanisms of action of bisphenol A provide crucial information on how similar compounds interact with biological systems, which is essential for assessing toxicological risks and understanding potential health impacts (Wetherill et al., 2007).
Advanced Materials and Chemical Synthesis
Novel Complexes and MOFs : The construction of novel complexes and metal-organic frameworks (MOFs) using biphenyl derivatives and flexible ligands shows the utility of such compounds in designing materials with specific structural and functional properties. These materials have potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2010).
Synthetic Chemistry : Research into the regio-controlled synthesis of substituted phenols illustrates the synthetic utility of certain compounds in producing valuable chemical intermediates. Such processes are fundamental for the production of pharmaceuticals, agrochemicals, and other industrial chemicals (Chan & Brownbridge, 1981).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as biphenyl derivatives have been found to interact with various biological targets
Mode of Action
It’s known that biphenyl derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Similar compounds such as 2-chloro-4-nitrophenol (2c4np) have been found to be metabolized via the 1,2,4-benzenetriol pathway in certain bacterial strains
Pharmacokinetics
The compound’s molecular weight (as indicated by the related compound 1,1’-biphenyl, 2-chloro- ) suggests that it may be absorbed and distributed in the body. Its metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Similar compounds such as biphenyl derivatives have been found to have various biological effects, including anti-inflammatory, anti-proliferative, and antihypertensive activities . The specific effects of this compound would likely depend on its mode of action and the nature of its targets.
Eigenschaften
IUPAC Name |
(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGOTLMOOPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2453498.png)


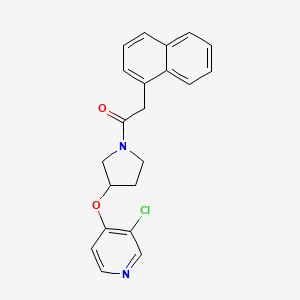
![4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine](/img/structure/B2453505.png)
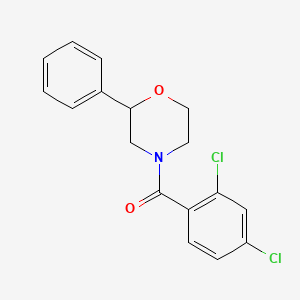
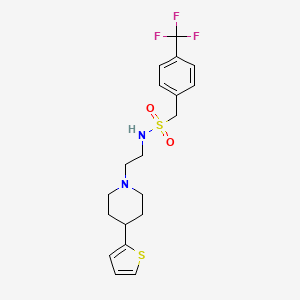

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

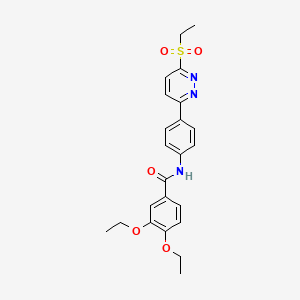
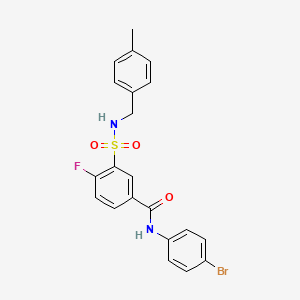
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)
